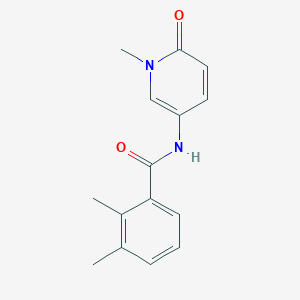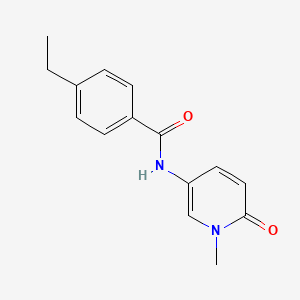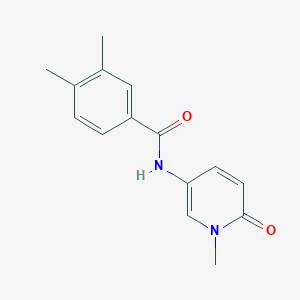![molecular formula C22H35N3O3 B7528037 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide, also known as DMXAA, is a small molecule with potential anticancer properties. It was first identified in 1988 in a screen of natural products for antitumor activity. DMXAA has been shown to have selective cytotoxicity against tumor cells and to stimulate the immune system to attack tumors.
Scientific Research Applications
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to have selective cytotoxicity against tumor cells and to stimulate the immune system to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been tested in preclinical models of various types of cancer, including lung, breast, and colon cancer. It has also been tested in clinical trials for the treatment of advanced solid tumors.
Mechanism of Action
The mechanism of action of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that is involved in the immune response to cancer. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to stimulate the production of TNF-α in tumor cells and to activate immune cells to attack tumors.
Biochemical and Physiological Effects
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to have selective cytotoxicity against tumor cells, while sparing normal cells. It has also been shown to stimulate the immune system to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to induce the production of TNF-α in tumor cells and to activate immune cells to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has also been shown to induce vascular disruption in tumors, leading to tumor cell death.
Advantages and Limitations for Lab Experiments
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has several advantages for lab experiments, including its selective cytotoxicity against tumor cells, its ability to stimulate the immune system to attack tumors, and its potential as a vascular disrupting agent. However, 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide research. One area of research is the development of more efficient synthesis methods to improve yields and purity. Another area of research is the identification of biomarkers that can predict response to 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide treatment. Additionally, there is ongoing research to investigate the combination of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide with other anticancer agents to improve efficacy. Finally, there is interest in the development of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide involves several steps, including the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone to form 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-2-ol. This intermediate is then reacted with N,N-diethylbenzamide to form 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide. The synthesis of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been optimized over the years to improve yields and purity.
properties
IUPAC Name |
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-7-24(8-2)22(27)18-9-11-19(12-10-18)23-21(26)20(15(3)4)25-13-16(5)28-17(6)14-25/h9-12,15-17,20H,7-8,13-14H2,1-6H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCYHPECVMOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

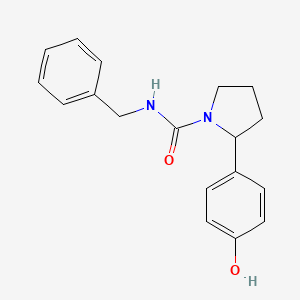
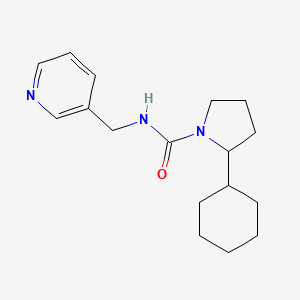
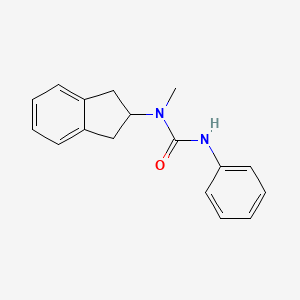


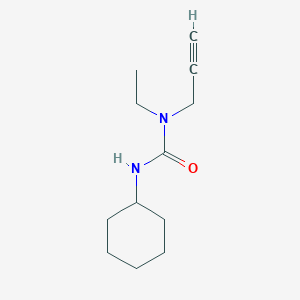
![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
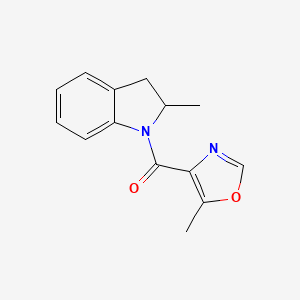
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
